1-(azepan-1-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c24-19-9-7-8-18(14-19)15-26-16-22(20-10-3-4-11-21(20)26)30(28,29)17-23(27)25-12-5-1-2-6-13-25/h3-4,7-11,14,16H,1-2,5-6,12-13,15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETWOYZTSQREJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one typically involves multiple steps, including the formation of the azepane ring, the introduction of the fluorophenyl group, and the sulfonylation of the indole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Structural Features
The compound features an azepane ring, a fluorophenyl group, and an indole moiety, which contribute to its biological activity and chemical reactivity. The presence of a sulfonyl group enhances its potential for interactions with biological targets.
Chemistry
-
Synthesis of Complex Molecules :
- The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex structures through various chemical reactions.
- It can undergo oxidation and reduction reactions, which can modify its functional groups for further applications.
Biology
-
Biochemical Assays :
- Used as a probe to study enzyme activities and protein interactions, enabling the exploration of biochemical pathways.
- Its unique structure allows for selective binding to specific enzymes, facilitating the understanding of enzyme kinetics and inhibition mechanisms.
-
Pharmacological Studies :
- Investigated for potential therapeutic properties, particularly in anti-inflammatory and anticancer research.
- Case studies have shown promising results in inhibiting tumor growth in vitro, indicating its potential as a lead compound for drug development.
Medicine
-
Therapeutic Potential :
- Preliminary studies suggest that the compound may exhibit anti-cancer properties by inducing apoptosis in cancer cells.
- Its interaction with specific receptors could lead to the development of novel treatments for various diseases.
-
Drug Development :
- The compound's structural characteristics make it a candidate for modification to enhance bioavailability and reduce toxicity.
- Ongoing research aims to optimize its pharmacokinetic properties for better therapeutic outcomes.
Data Tables
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonated ethanone derivatives with heterocyclic and aryl substitutions. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogs
Key Differences and Implications
Heterocyclic Substitutions :
- The target compound’s azepane group (7-membered ring) may confer distinct conformational flexibility compared to piperazine (6-membered, ) or morpholine (6-membered oxygen-containing, ). Larger rings like azepane can enhance lipophilicity and membrane permeability but may reduce metabolic stability .
- Adamantyl derivatives () exhibit rigid, bulky structures that enhance target binding through hydrophobic interactions, unlike the more flexible azepane .
In contrast, 4-iodophenylsulfonyl () adds steric bulk and halogen bonding capabilities, which may enhance receptor affinity but increase molecular weight .
Sulfonyl vs. Sulfinyl/Sulfanyl Groups :
- The sulfonyl group in the target compound is a strong electron-withdrawing moiety, stabilizing negative charge and influencing hydrogen-bonding interactions. Sulfinyl () or sulfanyl () groups offer reduced electronegativity and different redox properties, impacting enzyme inhibition profiles .
Physicochemical Properties
Biological Activity
The compound 1-(azepan-1-yl)-2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of glycine transporters. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 445.0 g/mol. The chemical structure includes an azepane ring, an indole moiety, and a sulfonyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25ClN2O3S |
| Molecular Weight | 445.0 g/mol |
| CAS Number | 686744-15-0 |
| LogP | 3.7403 |
| Polar Surface Area | 42.894 Ų |
Research indicates that this compound functions primarily as an inhibitor of the glycine transporter 1 (GlyT1). GlyT1 plays a crucial role in the regulation of glycine levels in the central nervous system (CNS), and its inhibition can lead to increased glycine availability, which may have therapeutic implications in various neurological disorders.
GlyT1 Inhibition
A study highlighted the effectiveness of phenyl sulfonamides, including derivatives of the compound , as GlyT1 inhibitors. The introduction of the azepane moiety was found to enhance potency compared to other structures. For instance, one derivative exhibited an IC50 value of 37 nM , indicating strong inhibitory activity against GlyT1 .
CNS Penetration
Pharmacokinetic studies have shown favorable brain-plasma ratios for select compounds within this class, suggesting potential for CNS penetration. This characteristic is particularly important for developing treatments targeting neurological conditions .
Related Compounds
Further investigations into similar compounds reveal a trend where modifications to the azepane or indole structures can significantly affect biological activity. For example, another related compound demonstrated enhanced solubility and bioavailability due to structural optimizations .
Research Findings Summary
Recent findings suggest that:
- Inhibition Potency : The compound exhibits significant inhibitory effects on GlyT1 with IC50 values in the nanomolar range.
- CNS Activity : The ability to penetrate the CNS opens avenues for treating conditions such as schizophrenia and other neuropsychiatric disorders.
- Structural Insights : Modifications to functional groups can lead to variations in potency and solubility, emphasizing the importance of structure-activity relationships (SAR) in drug design.
Q & A
Q. Optimization Tips :
- Monitor reaction progress with TLC.
- Use anhydrous solvents to minimize side reactions.
- Recrystallization in ethanol/water improves crystallinity .
How should researchers characterize the compound’s structural and electronic properties?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the indole sulfonyl group and azepane substitution. Key signals:
- X-ray Crystallography : Resolves spirocyclic conformation and bond angles, critical for molecular docking studies .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = 471.18 g/mol) .
Q. Table 1: Key Structural Data
| Property | Value/Observation | Reference |
|---|---|---|
| Molecular Formula | C₂₄H₂₆FN₂O₃S | |
| Crystal System | Monoclinic | |
| Key NMR Shifts (¹H) | δ 2.8–3.5 (azepane CH₂) |
What safety protocols are essential given conflicting hazard data?
Basic Research Question
Methodological Answer:
- Contradictory Evidence :
- Combi-Blocks SDS: "No known hazard" .
- Key Organics SDS: Classifies acute toxicity (H302, H312, H332) .
- Precautionary Measures :
- Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles).
- Avoid inhalation; monitor for symptoms (e.g., dizziness, skin irritation) .
- Store in sealed containers under inert gas (N₂/Ar) .
Q. Table 2: Safety Data Comparison
| Source | Acute Toxicity Classification | First Aid for Skin Contact |
|---|---|---|
| Combi-Blocks | None reported | Wash with water for 15 minutes |
| Key Organics | Category 4 (H312) | Remove contaminated clothing; seek medical advice |
What reaction mechanisms govern the sulfonyl group’s reactivity in this compound?
Advanced Research Question
Methodological Answer:
The sulfonyl group acts as an electron-withdrawing moiety, influencing:
- Nucleophilic Substitution : The ethanone carbonyl undergoes attack by amines or alcohols in polar aprotic solvents (e.g., DMF) .
- Redox Reactions : Sulfonyl groups stabilize carbanions, enabling alkylation at the α-position .
- Photodegradation : UV exposure may cleave the S-O bond; monitor via LC-MS .
Q. Experimental Design :
- Conduct kinetic studies under varying pH and temperature.
- Use DFT calculations (B3LYP/6-31G*) to map electron density .
How can computational modeling predict biological targets?
Advanced Research Question
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., PDB ID 3POZ). The azepane and fluorophenyl groups show affinity for hydrophobic pockets .
- Pharmacophore Mapping : Identify hydrogen-bond acceptors (sulfonyl O) and aromatic features (indole) .
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = 0.2) and CYP3A4 inhibition .
Q. Table 3: Predicted Binding Affinities
| Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|
| Serine/Threonine Kinase AKT1 | -9.1 | |
| Histone Deacetylase HDAC6 | -8.7 |
How do structural modifications impact biological activity?
Advanced Research Question
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Azepane Ring : Enlarging to an 8-membered ring reduces metabolic stability .
- Fluorophenyl Position : Para-substitution decreases solubility; meta-substitution optimizes target engagement .
- Experimental Validation :
How should researchers resolve discrepancies in toxicity data?
Advanced Research Question
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
